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Compound of Interest

Compound Name: 4-(2-Furyl)benzaldehyde

Cat. No.: B1333208 Get Quote

Disclaimer: The spectroscopic data for 4-(2-Furyl)benzaldehyde is not readily available in

public databases. Therefore, this guide utilizes benzaldehyde as a representative aromatic

aldehyde to illustrate the principles of spectroscopic data presentation, experimental protocols,

and analytical workflows. The data presented herein should not be attributed to 4-(2-
Furyl)benzaldehyde.

This technical guide provides a comprehensive overview of the spectroscopic data for

benzaldehyde, a foundational aromatic aldehyde. It is intended for researchers, scientists, and

professionals in drug development who rely on spectroscopic techniques for molecular

characterization.

Data Presentation
The following tables summarize the key spectroscopic data for benzaldehyde, facilitating

straightforward interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Data for Benzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.0 Singlet 1H
Aldehyde proton (-

CHO)[1]

~7.86 Doublet 2H
Aromatic protons

(ortho)[1]

~7.62 Triplet of Triplets 1H
Aromatic proton (para)

[1]

~7.52 Multiplet 2H
Aromatic protons

(meta)[1]

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.0 ppm.

Table 2: ¹³C NMR Data for Benzaldehyde

Chemical Shift (δ) ppm Assignment

~191-194 Carbonyl carbon (C=O)[2]

~137 Aromatic carbon (ipso, attached to -CHO)

~127-135 Aromatic carbons[2]

Solvent: CDCl₃. Reference: CDCl₃ at 77.0 ppm.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorptions for Benzaldehyde
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~3080 Weak C-H Stretch Aromatic[3]

~2820 & ~2720 Weaker
C-H Stretch (Fermi

doublet)
Aldehyde[4]

~1710 Strong, Sharp C=O Stretch
Carbonyl (Aldehyde)

[4]

1500-1600 Medium C=C Stretch Aromatic Ring[4]

Below 1500 Complex Bending Vibrations Fingerprint Region[4]

Sample Preparation: Liquid film.

Mass Spectrometry (MS) Data
Table 4: Major Mass Fragments for Benzaldehyde

Mass-to-Charge Ratio
(m/z)

Proposed Fragment Interpretation

106 [C₇H₆O]⁺ Molecular Ion (M⁺)[5]

105 [C₇H₅O]⁺
Loss of a hydrogen atom (M-1)

[5]

77 [C₆H₅]⁺

Phenyl cation (Loss of the

aldehyde group) - Often the

base peak[5]

78 [C₆H₆]⁺
Benzene-like fragment (Loss of

CO)[5]

Ionization Method: Electron Ionization (EI).

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of spectroscopic data

for a liquid aromatic aldehyde like benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the benzaldehyde sample in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-

220 ppm).

A longer acquisition time and more scans are generally required compared to ¹H NMR due

to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of the liquid benzaldehyde sample between

two polished salt plates (e.g., NaCl or KBr) to create a thin film.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty salt plates.

Place the sample holder with the benzaldehyde film in the spectrometer's sample

compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them with the

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like benzaldehyde, gas chromatography-mass

spectrometry (GC-MS) is a common method.

Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the

GC system.

The GC will separate the components of the sample, and the pure compound will be

introduced into the mass spectrometer.
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Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate fragment

ions.

Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their

mass-to-charge ratio (m/z).

Detection and Spectrum Generation: The detector records the abundance of each ion, and a

mass spectrum is generated, plotting ion abundance versus m/z.

Data Interpretation: Identify the molecular ion peak to determine the molecular weight and

analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an

aromatic aldehyde.

Spectroscopic Analysis Workflow for an Aromatic Aldehyde
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Caption: A flowchart of the spectroscopic analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis
interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc
brown's advanced organic chemistry revision notes [docbrown.info]

2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm
interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's
advanced organic chemistry revision notes [docbrown.info]

3. homework.study.com [homework.study.com]

4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1
detecting ? functional groups present finger print for identification of benzaldehyde image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions
for analysis and identification of benzaldehyde image diagram doc brown's advanced organic
chemistry revision notes [docbrown.info]

To cite this document: BenchChem. [Spectroscopic Analysis of Aromatic Aldehydes: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333208#spectroscopic-data-nmr-ir-mass-of-4-2-
furyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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